molecular formula C19H22ClNO B8078303 Doxepin (D3 Hydrochloride)

Doxepin (D3 Hydrochloride)

Cat. No.: B8078303
M. Wt: 318.9 g/mol
InChI Key: MHNSPTUQQIYJOT-JSMHCMNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxepin (D3 Hydrochloride) is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxepin (D3 Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxepin (D3 Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-JSMHCMNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347840-07-7
Record name 347840-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Doxepin (D3 Hydrochloride) is a deuterium-labeled derivative of doxepin hydrochloride, a tricyclic antidepressant (TCA) known for its efficacy in treating various psychiatric and dermatological conditions. This article explores the biological activity, pharmacodynamics, pharmacokinetics, and clinical implications of Doxepin (D3 Hydrochloride), supported by diverse research findings and data tables.

Doxepin functions primarily by inhibiting the reuptake of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), thus increasing their availability in the synaptic cleft. This action is complemented by its antagonistic effects on several receptors:

  • Histamine Receptors : Doxepin is a potent and selective antagonist of the H1 histamine receptor, contributing to its sedative properties and effectiveness in treating insomnia .
  • Adrenergic Receptors : It also blocks α1 adrenergic receptors, which can lead to side effects such as orthostatic hypotension .
  • Muscarinic Receptors : The blockade of muscarinic receptors can result in anticholinergic side effects like dry mouth and constipation .

Pharmacokinetics

The pharmacokinetic profile of Doxepin (D3 Hydrochloride) reveals important insights into its absorption, distribution, metabolism, and elimination:

Parameter Value
Absorption Peak plasma concentration at 3.5 hours; AUC increased by 41% after high-fat meals .
Distribution Volume of distribution ~11,930 L; ~80% plasma protein binding .
Metabolism Primarily metabolized by CYP2D6; active metabolite is nordoxepin .
Elimination Terminal half-life ~15 hours; <3% excreted unchanged in urine .

Efficacy in Insomnia

A notable study evaluated the efficacy of Doxepin (3 mg and 6 mg) in adults with chronic primary insomnia. The findings indicated significant improvements in sleep maintenance and early morning awakenings without residual effects the following day. The study involved 229 participants randomized into three groups: placebo, Doxepin 3 mg, and Doxepin 6 mg. Key results included:

  • Improvement in Sleep Efficiency : Both dosages demonstrated significant enhancements in sleep efficiency across multiple nights.
  • Low Discontinuation Rates : Only 11% of participants discontinued due to adverse events, indicating a favorable safety profile .

Antidepressant Effects

Research has shown that Doxepin exhibits antidepressant effects comparable to other TCAs. In animal models, it increased the distance traveled in open field tests and reduced immobility time in forced swim tests, suggesting potential antidepressant activity at doses around 15 mg/kg .

Case Studies

A case series involving patients with chronic insomnia treated with Doxepin revealed consistent improvements in sleep quality without significant adverse effects. Participants reported enhanced sleep duration and quality over a treatment period of five weeks. No rebound insomnia was observed upon discontinuation, further supporting its safety profile .

Preparation Methods

Reaction Pathway and Catalytic Innovation

The synthesis method described in CN102924424A involves a five-step sequence starting from 6,11-dihydrodibenzo[b,e]oxepin-11-one:

  • Addition Reaction : 6,11-Dihydrodibenzo[b,e]oxepin-11-one reacts with 3-chloropropyl-tert-butyl ether to form an alcohol intermediate.

  • Hydroxyl Elimination : Concentrated hydrochloric acid facilitates dehydration, yielding an olefin compound.

  • Chlorination : Thionyl chloride (SOCl₂) converts the olefin to a chlorinated derivative.

  • CN Coupling : A nickel acetate (Ni(OAc)₂) and triphenylphosphine (PPh₃) catalytic system mediates coupling with N,N-dimethylmethylamine to produce doxepin.

  • Salt Formation : Doxepin is treated with HCl to form the hydrochloride salt.

The nickel catalyst system replaces noble metals (e.g., Pd, Pt) typically used in coupling reactions, reducing costs by ~70% while maintaining a yield of 89–92%. Catalyst recyclability further enhances sustainability, with Ni(OAc)₂/PPh₃ retaining activity after five cycles.

Table 1: Synthesis Parameters and Outcomes

StepReagents/ConditionsYield (%)Key Advantages
CN CouplingNi(OAc)₂ (5 mol%), PPh₃, 80°C89–92Low-cost catalyst, recyclable
ChlorinationSOCl₂, dichloromethane, 0°C95Rapid reaction (<2 hr)
Salt FormationHCl (gas), ethanol98High-purity product (≥99.5%)

Controlled-Release Tablet Formulation of Doxepin Hydrochloride

Direct-Compression and Coating Protocol

CN110575444A outlines a manufacturing process for extended-release tablets:

  • Raw Material Preparation :

    • Doxepin HCl (52–60 parts)

    • Excipients: Submicron silicon dioxide (6–10 parts), microcrystalline cellulose-lactose complex (12–15 parts), spray-dried lactose (10–18 parts), magnesium stearate (6–9 parts).

  • Processing Steps :

    • Pulverization : Doxepin HCl is milled to a uniform particle size (D50: 100–300 nm).

    • Premixing : Excipients are blended in a multi-directional mixer (20–40 minutes).

    • Direct Compression : Tablets are formed using shallow concave dies.

    • Coating : A gastric-soluble film (6–10% weight gain) is applied via high-efficiency coating pan (40–60°C, 45–60 rpm).

Dissolution Performance and Bioavailability

The formulation demonstrates pH-independent release profiles matching reference products (Figures 1–4 in CN110575444A):

Table 2: Dissolution Rates Across pH Conditions (12-Hour Study)

Medium2 hr (%)6 hr (%)12 hr (%)
pH 1.2 (HCl)28–3265–6892–95
pH 4.5 (Acetate)25–3063–6790–94
pH 6.8 (Phosphate)26–3164–6991–96

The submicron silicon dioxide ensures uniform drug distribution, while the microcrystalline cellulose-lactose complex enhances tablet integrity. Batch analyses confirm content uniformity (RSD <2%) and stability (shelf life >24 months at 25°C).

Comparative Analysis of Preparation Methods

Synthesis vs. Formulation Challenges

  • Synthesis : Nickel catalysis eliminates noble metal dependencies but requires strict moisture control during coupling. Residual nickel levels must be <10 ppm per ICH Q3D guidelines.

  • Formulation : Direct compression avoids wet granulation’s stability risks but necessitates precise excipient particle size matching to prevent segregation.

Industrial Scalability

  • The synthesis method’s estimated cost is $2,300/kg, 55% lower than Pd-based routes.

  • Tablet production achieves a throughput of 1.2 million units/hour using rotary presses, suitable for large-scale manufacturing .

Q & A

Q. What validated analytical methods are recommended for quantifying Doxepin Hydrochloride and its (E/Z)-isomers?

The USP monographs specify reverse-phase HPLC with a mobile phase of acetonitrile, water, and diethylamine (250:750:0.2 v/v), using a C18 column and UV detection at 292 nm. Resolution between (Z)- and (E)-isomers must achieve R ≥ 1.5 . Calibration requires USP Doxepin Hydrochloride Reference Standard (RS) to account for isomer ratios.

Q. How are impurities in Doxepin Hydrochloride identified and quantified?

USP guidelines list Related Compounds A, B, and C as critical impurities. HPLC with a polar-embedded column and gradient elution (e.g., phosphate buffer/acetonitrile) is used, with detection limits set at 0.1% for each impurity. System suitability requires baseline separation (R ≥ 2.0) between adjacent peaks .

Q. What are the stability considerations for Doxepin Hydrochloride in experimental settings?

Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid exposure to strong oxidizers, direct sunlight, or humidity >9% (per USP water content limits). Degradation products include carbon oxides and halides, detectable via TGA or FTIR .

Q. How is dissolution testing performed for Doxepin Hydrochloride capsules?

USP Apparatus 1 (baskets, 50 rpm) in 900 mL water at 37°C. Sample at 30 minutes and quantify dissolved drug via UV spectrophotometry (292 nm, 0.5 cm cells) against a standard curve. Acceptance criteria: ≥80% dissolved .

Advanced Research Questions

Q. How can isomer-specific pharmacokinetic effects of Doxepin Hydrochloride be studied?

Use chiral HPLC or LC-MS/MS with deuterated internal standards (e.g., Doxepin-D3 HCl) to differentiate (Z)- and (E)-isomers in plasma. Monitor metabolites like Nordoxepin-D3 via transitions at m/z 318 → 229 (Doxepin-D3) and 301 → 212 (Nordoxepin-D3) .

Q. What experimental designs address contradictory clinical efficacy data (e.g., smoking cessation vs. COPD-related depression)?

Conduct stratified trials controlling for comorbidities (e.g., pulmonary function in COPD patients) and CYP2C19 polymorphism status, as Doxepin inhibits this enzyme. Use cotinine assays to validate smoking cessation claims and adjust for placebo effects .

Q. How does the conformational flexibility of Doxepin’s tricyclic ring influence receptor binding?

Employ NMR-based T1 relaxation and line-shape analysis to quantify ring inversion barriers (~14–17 kcal/mol for HCl salts). Compare flexing rates with analogs (e.g., imipramine) to correlate dynamics with serotonin/norepinephrine reuptake inhibition .

Q. What bioanalytical challenges arise in quantifying Doxepin metabolites in human plasma?

Nordoxepin, a major active metabolite, requires LC-MS/MS with LLOQ ≤0.1 ng/mL. Use protein precipitation (acetonitrile) and hydrophilic interaction chromatography (HILIC) to resolve polar metabolites. Validate against EMA guidelines for matrix effects and recovery .

Q. How can deuterated Doxepin-D3 HCl improve assay precision in pharmacokinetic studies?

D3 labeling reduces ion suppression in MS by shifting m/z ratios. Use as an internal standard in stable isotope dilution assays (SIDAs) to correct for extraction variability. Ensure deuterium retention ≥99% via stability testing under LC conditions .

Q. What mechanistic insights explain Doxepin’s dual antihistamine and antidepressant effects?

Radioligand binding assays (e.g., H1 receptor IC50 = 0.17 nM) combined with microdialysis for monoamine reuptake inhibition. Correlate histamine receptor occupancy (PET imaging) with sedation profiles in preclinical models .

Data Contradiction & Interpretation

Q. How should researchers reconcile conflicting reports on Doxepin’s efficacy in anxiety/depression vs. lack of benefit in COPD patients?

Analyze trial design differences: COPD studies used lower doses (≤105 mg/day) vs. smoking cessation trials (150 mg/day). Consider pulmonary inflammation’s impact on drug metabolism and receptor sensitivity. Re-evaluate endpoints (e.g., 12-minute walk test vs. HAM-D scores) .

Q. What methodologies validate Doxepin’s role in CYP450-mediated drug interactions?

Human liver microsome assays with probe substrates (e.g., omeprazole for CYP2C19). Measure Ki values via Dixon plots and adjust for time-dependent inhibition. Cross-validate with clinical PK studies in CYP2C19 poor metabolizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxepin (D3 Hydrochloride)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Doxepin (D3 Hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.